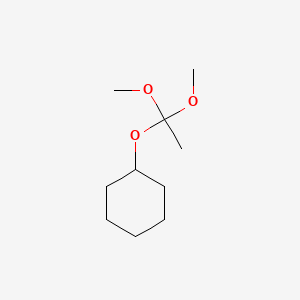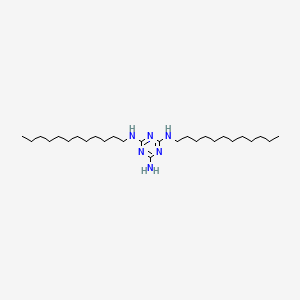
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with didodecyl groups at the N2 and N4 positions, making it a unique and versatile compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the successful formation of the triazine ring.
Industrial Production Methods
Industrial production of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine may involve large-scale trimerization processes using advanced reactors and optimized reaction conditions. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the didodecyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
科学的研究の応用
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and other biological applications.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and other advanced materials.
作用機序
The mechanism of action of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, the compound acts as a ligand to stabilize palladium nanoparticles, facilitating the reduction of palladium (II) to palladium (0) and enhancing the catalytic activity in coupling reactions . The triazine ring’s electronic properties and the didodecyl groups’ steric effects contribute to its unique reactivity and stability.
類似化合物との比較
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with an additional didodecyl group at the N6 position.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with significant biological activity.
Uniqueness
N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These characteristics make it particularly effective in stabilizing metal nanoparticles and facilitating various chemical reactions, distinguishing it from other triazine derivatives.
特性
CAS番号 |
53790-49-1 |
|---|---|
分子式 |
C27H54N6 |
分子量 |
462.8 g/mol |
IUPAC名 |
2-N,4-N-didodecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-3-5-7-9-11-13-15-17-19-21-23-29-26-31-25(28)32-27(33-26)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H4,28,29,30,31,32,33) |
InChIキー |
TZWOBTBQHFEZCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC1=NC(=NC(=N1)N)NCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


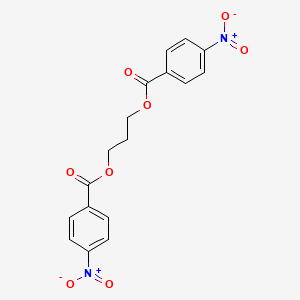
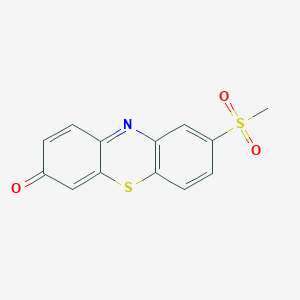
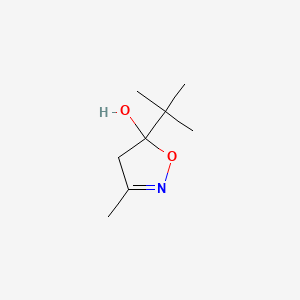
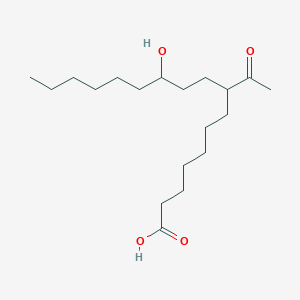
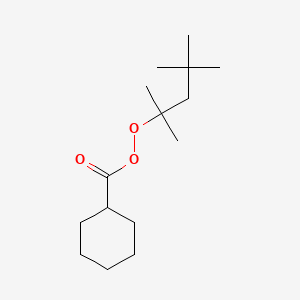
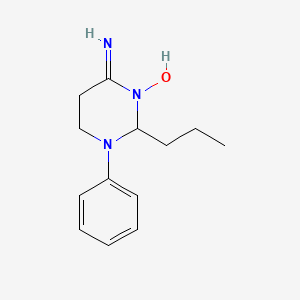
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
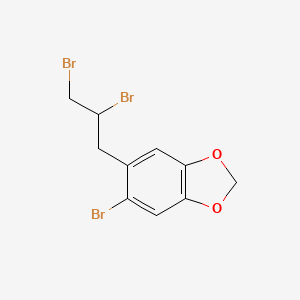
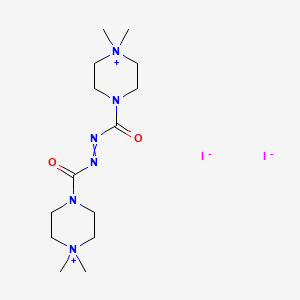
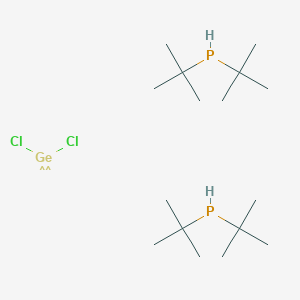
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
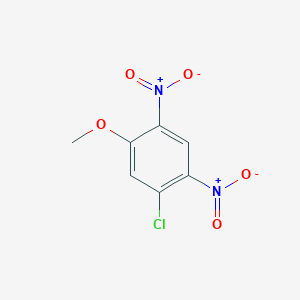
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
